1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid

Lipophilicity Drug design Physicochemical property

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS 1314796-97-8, PubChem CID is a fluorinated aromatic carboxylic acid building block characterized by a cyclobutane ring directly attached to a phenyl moiety bearing both a meta-fluoro and a para-trifluoromethyl substituent. The compound has the molecular formula C12H10F4O2 and a molecular weight of 262.20 g/mol.

Molecular Formula C12H10F4O2
Molecular Weight 262.20 g/mol
Cat. No. B13502169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid
Molecular FormulaC12H10F4O2
Molecular Weight262.20 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O
InChIInChI=1S/C12H10F4O2/c13-9-6-7(2-3-8(9)12(14,15)16)11(10(17)18)4-1-5-11/h2-3,6H,1,4-5H2,(H,17,18)
InChIKeyUAVTUDOLZQUNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS 1314796-97-8, PubChem CID 165898913) is a fluorinated aromatic carboxylic acid building block characterized by a cyclobutane ring directly attached to a phenyl moiety bearing both a meta-fluoro and a para-trifluoromethyl substituent [1]. The compound has the molecular formula C12H10F4O2 and a molecular weight of 262.20 g/mol [1]. Its closest commercially available analogs—differing by the absence of the meta-fluoro substituent (e.g., 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, CAS 151157-58-3; 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, CAS 1086379-78-3) or by positional isomerism (e.g., 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, CAS 1260781-47-2)—share the same cyclobutane-phenyl-carboxylic acid scaffold but differ in fluorine count and substitution topology [2].

Why 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid Cannot Be Replaced by a Lower-Cost or More Common Analog


Within the 1-arylcyclobutane-1-carboxylic acid family, the meta-fluoro substituent on the phenyl ring is not a passive structural decoration—it alters the computed lipophilicity (XLogP3 = 3.3 vs. 3.2 for all non-fluorinated analogs) and increases the hydrogen-bond acceptor count from 5 to 6 [1][2]. These differences, while numerically modest, are consequential in fragment-based drug discovery and property-guided library design, where even ΔLogP shifts of 0.1–0.3 units can affect ligand efficiency indices (e.g., LLE = pIC50 − LogP) and permeability predictions [3]. Moreover, the ortho/para-directing electronic effects of the meta-fluoro group fundamentally alter the aromatic ring's reactivity profile in downstream coupling reactions (Suzuki, Buchwald–Hartwig, nucleophilic aromatic substitution) relative to the fluorine-free analogs, making direct compound-for-compound substitution in a synthetic route non-trivial without re-optimization of reaction conditions [4].

Head-to-Head Quantitative Differentiation of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 1-[3-Fluoro-4-(trifluoromethyl)phenyl] vs. 1-[3-(Trifluoromethyl)phenyl] Cyclobutane-1-Carboxylic Acid

The target compound has a computed XLogP3-AA value of 3.3, which is 0.1 log units higher than the XLogP3 of 3.2 for the directly comparable 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS 151157-58-3, PubChem CID 22406871), which lacks the meta-fluoro substituent [1][2]. This same XLogP3 value of 3.2 is also observed for the 2-CF3-phenyl isomer (CAS 151157-52-7, PubChem CID 71742694) and the 4-CF3-phenyl isomer (CAS 1086379-78-3), indicating that the addition of the meta-fluoro group in the target compound is the sole driver of the lipophilicity increase among these four analogs [3].

Lipophilicity Drug design Physicochemical property Lead optimization

Hydrogen-Bond Acceptor Count Differentiation: Impact on Intermolecular Interaction Capacity

The target compound contains 6 hydrogen-bond acceptor atoms (4 fluorine atoms plus 2 oxygen atoms), compared to 5 hydrogen-bond acceptors (3 fluorine atoms plus 2 oxygen atoms) for each of the three non-fluorinated analogs—1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, 1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, and 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid [1][2][3]. The additional fluorine atom in the target compound thus increases the theoretical hydrogen-bond acceptor capacity by 20% relative to the fluorine-free phenyl series.

Hydrogen bonding Molecular recognition Chemoinformatics Library design

Positional Isomer Advantage: 3-Fluoro-4-CF3 vs. 3-Fluoro-5-CF3 Substitution Pattern and Synthetic Utility

The target compound (3-fluoro-4-trifluoromethyl substitution) and its positional isomer 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS 1260781-47-2) share the identical molecular formula (C12H10F4O2) and molecular weight (262.20 g/mol) [1]. However, the 3-fluoro-4-CF3 pattern places the fluorine and trifluoromethyl groups in an ortho relationship on the phenyl ring, whereas the 3-fluoro-5-CF3 pattern positions them in a meta relationship. This topological difference is expected to alter the reactivity of the aryl halide surrogate in palladium-catalyzed cross-coupling reactions: the 3-fluoro-4-CF3-phenyl system presents a differentiated electronic environment at positions 2, 5, and 6 of the ring due to the combined electron-withdrawing effects of both substituents being concentrated on one face of the aromatic ring, offering a regiochemically distinct aryl building block relative to the 3-fluoro-5-CF3 isomer where the electron-withdrawing groups are symmetrically distributed [2].

Regioselectivity Cross-coupling Building block Synthesis

Metabolic Stability Potential: The CF3-Cyclobutane Scaffold as a tert-Butyl Bioisostere with Enhanced Fluorine Load

A 2024 study published in JACS Au demonstrated that the 1-trifluoromethyl-cyclobutyl group functions as a metabolically more stable bioisostere for the tert-butyl group, preserving the original mode of bioactivity in examined drug and agrochemical compounds while enhancing resistance to metabolic clearance in some cases [1]. The target compound—bearing a 1-arylcyclobutane-1-carboxylic acid scaffold with a trifluoromethyl group on the phenyl ring—incorporates both this cyclobutane rigidity element and an elevated fluorine content (4 fluorine atoms vs. 3 in non-fluorinated analogs), which is consistent with the broader medicinal chemistry principle that increased fluorination on aromatic rings can further reduce oxidative metabolism at adjacent positions [2]. Although no direct microsomal stability data for the target compound were identified in the public domain, the combination of the CF3-cyclobutane scaffold with the additional meta-fluoro substituent provides a theoretical basis for expecting differentiated pharmacokinetic behavior relative to fluorine-free cyclobutane-phenyl building blocks.

Metabolic stability Bioisostere tert-Butyl replacement Drug discovery

Procurement-Driven Application Scenarios for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid


Fragment-Based Drug Discovery Libraries Requiring Elevated Lipophilicity and H-Bond Acceptor Capacity

Screening library designers seeking cyclobutane-phenyl building blocks with systematically varied lipophilicity (XLogP3 range: 3.2–3.3) can use the target compound as the upper-lipophilicity entry in a matched-pair series alongside 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (XLogP3 = 3.2). The ΔXLogP3 of +0.1 and the additional hydrogen-bond acceptor (6 vs. 5) make the target compound the preferred choice when the screening objective is to explore higher logP chemical space while maintaining the same core scaffold [1][2].

Regioselective Derivatization at the Cyclobutane-1-Position with Ortho-Fluoro Activation

The 3-fluoro-4-trifluoromethyl substitution pattern concentrates electron-withdrawing effects on the 2-, 5-, and 6-positions of the phenyl ring, creating a regiochemically distinct aryl building block relative to the 3-fluoro-5-trifluoromethyl positional isomer (CAS 1260781-47-2) [1]. This is relevant for synthetic sequences requiring selective electrophilic aromatic substitution or directed ortho-metalation at specific positions of the phenyl ring, where the electronic bias imposed by the adjacent fluoro and trifluoromethyl groups can be exploited to control regioselectivity.

Scaffold-Oriented Synthesis Exploiting CF3-Cyclobutane as a Metabolically Stable tert-Butyl Surrogate

Building on the established precedent that the CF3-cyclobutyl scaffold serves as a metabolically resistant bioisostere for the tert-butyl group [1], the target compound provides this scaffold pre-functionalized with a carboxylic acid handle for amide coupling or esterification. The additional meta-fluoro substituent (4 total fluorine atoms vs. 3 in non-fluorinated analogs) offers augmented protection against cytochrome P450-mediated oxidative metabolism at the phenyl ring, making this building block particularly relevant for lead series where metabolic soft spots at the aryl moiety have been identified in earlier compounds [2].

Matched Molecular Pair Analysis in Cyclobutane-Phenyl Carboxylic Acid Series

Computational chemists and SAR analysts performing matched molecular pair (MMP) studies on cyclobutane-containing compound collections can use the target compound as the 'F-added' partner in meta-fluoro MMPs against the fluorine-free analog 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. The well-defined structural change (addition of one fluorine atom at the meta position relative to the cyclobutane attachment point) and the quantifiable property shifts (ΔXLogP3 = +0.1, ΔHBA = +1) provide a clean data point for training or validating QSAR models that predict the impact of aromatic fluorination on molecular properties [1][2].

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